Cas no 4973-51-7 (Phenol,4-(aminomethyl)-2,6-dimethoxy-)

Phenol,4-(aminomethyl)-2,6-dimethoxy- is a substituted phenolic compound featuring an aminomethyl group at the para position and methoxy groups at the 2,6-positions. This structure imparts unique reactivity, making it valuable as an intermediate in organic synthesis, particularly for pharmaceuticals and specialty chemicals. The presence of both amino and methoxy functionalities enhances its versatility in nucleophilic and electrophilic reactions. Its electron-rich aromatic ring facilitates further functionalization, while the aminomethyl group allows for conjugation or derivatization. The compound's stability under mild conditions and compatibility with common solvents contribute to its utility in fine chemical applications. Careful handling is advised due to potential reactivity of the amine and phenolic moieties.
Phenol,4-(aminomethyl)-2,6-dimethoxy- structure
4973-51-7 structure
Product Name:Phenol,4-(aminomethyl)-2,6-dimethoxy-
CAS No:4973-51-7
MF:C9H13NO3
MW:183.204422712326
CID:328858
PubChem ID:13780487
Update Time:2025-06-07

Phenol,4-(aminomethyl)-2,6-dimethoxy- Chemical and Physical Properties

Names and Identifiers

    • Phenol,4-(aminomethyl)-2,6-dimethoxy-
    • 3,5 DIMETHOXY-4-HYDROXYBENZYLAMINE
    • 3,5-DIMETHOXY 4-HYDROXYBENZYLAMINE
    • 3,5-Dimethoxy-4-hydroxybenzylamine
    • 4-(aminomethyl)-2,6-dimethoxyphenol
    • 3,5-Dimethoxy-4-hydroxybenzylamin
    • 4-Hydroxy-3.5-dimethoxy-benzylamin,Syringylamin
    • 3,5,DIMETHOXY-4-HYDROXYBENZYLAMINE
    • 2,6-dimethoxy-4-aminomethylphenol
    • DTXSID60549248
    • AKOS005360084
    • SCHEMBL1999631
    • EN300-56896
    • Z335455576
    • CS-0353781
    • 4973-51-7
    • CGJYLAHPPGNUGT-UHFFFAOYSA-N
    • MDL: MFCD07786640
    • Inchi: 1S/C9H13NO3/c1-12-7-3-6(5-10)4-8(13-2)9(7)11/h3-4,11H,5,10H2,1-2H3
    • InChI Key: CGJYLAHPPGNUGT-UHFFFAOYSA-N
    • SMILES: O(C)C1C(=C(C=C(CN)C=1)OC)O

Computed Properties

  • Exact Mass: 183.09000
  • Monoisotopic Mass: 183.08954328g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 140
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 64.7Ų

Experimental Properties

  • PSA: 64.71000
  • LogP: 1.56840

Phenol,4-(aminomethyl)-2,6-dimethoxy- Security Information

  • Hazard Category Code: 36-43
  • Safety Instruction: 28-36/37
  • Hazardous Material Identification: Xi

Phenol,4-(aminomethyl)-2,6-dimethoxy- Customs Data

  • HS CODE:2922509090
  • Customs Data:

    China Customs Code:

    2922509090

    Overview:

    2922509090. Other amino alcohol phenols\Amino acid phenols and other oxygenated amino compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food

    Summary:

    2922509090. other amino-alcohol-phenols, amino-acid-phenols and other amino-compounds with oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Phenol,4-(aminomethyl)-2,6-dimethoxy- Pricemore >>

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